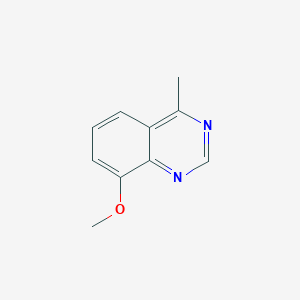

8-Methoxy-4-methylquinazoline

Description

Structure

3D Structure

Properties

CAS No. |

69674-28-8 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

8-methoxy-4-methylquinazoline |

InChI |

InChI=1S/C10H10N2O/c1-7-8-4-3-5-9(13-2)10(8)12-6-11-7/h3-6H,1-2H3 |

InChI Key |

ZCGWGACIBYBGIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=C(C2=NC=N1)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 8 Methoxy 4 Methylquinazoline and Analogues

Established Synthetic Routes to 8-Methoxy-4-methylquinazoline Core

The construction of the this compound core can be achieved through several established synthetic strategies, primarily involving the formation of the pyrimidine (B1678525) ring onto a pre-existing substituted benzene (B151609) ring.

Acylation of Anthranilamides and Subsequent Base-Catalyzed Cyclization

A classical and widely employed method for the synthesis of quinazolin-4(3H)-ones is the Niementowski quinazoline (B50416) synthesis, which involves the reaction of anthranilic acids with amides. wikipedia.orgwikipedia.orgnih.gov A variation of this approach, suitable for the synthesis of this compound, would start from 2-amino-3-methoxybenzoic acid. The general principle of this methodology involves the initial acylation of an anthranilamide derivative followed by a base-catalyzed intramolecular cyclization to furnish the quinazoline ring system.

While a specific procedure for this compound via this route is not extensively detailed in the literature, the synthesis of 4-methylquinazoline (B149083) has been reported starting from 2-aminoacetophenone (B1585202) and formamide (B127407). journalirjpac.com This reaction is often catalyzed by a Lewis acid, such as BF3-Et2O, and proceeds at elevated temperatures. journalirjpac.com The optimized conditions for the synthesis of 4-methylquinazoline achieved a yield of 86%. journalirjpac.com It is conceivable that a similar approach using 2-amino-3-methoxyacetophenone and a suitable formylating agent could yield this compound.

Table 1: Illustrative Reaction Conditions for the Synthesis of 4-Methylquinazoline

| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Aminoacetophenone | Formamide | BF3-Et2O | - | 150 | 6 | 86 |

Data sourced from an optimized procedure for the synthesis of 4-methylquinazoline, which serves as an analogue. journalirjpac.com

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. frontiersin.orgresearchgate.netnih.gov The application of microwave-assisted synthesis to quinazoline and quinazolinone derivatives is well-documented. nih.govfrontiersin.orgresearchgate.netnih.govsci-hub.cat

The Niementowski reaction, for instance, can be significantly accelerated under microwave conditions. nih.gov Syntheses of various substituted quinazolinones have been efficiently achieved using microwave irradiation, often in solvent-free conditions or using green solvents. nih.gov For example, the synthesis of 3H-quinazolin-4-one derivatives has been accomplished in very good yields by reacting the corresponding anthranilic acid with an excess of formamide under microwave irradiation at a fixed temperature of 150°C. nih.gov Iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines under microwave irradiation also provides an efficient route to quinazolinones. sci-hub.cat

Although a specific protocol for the microwave-assisted synthesis of this compound is not explicitly available, the general applicability of these methods to a wide range of substituted precursors suggests that 2-amino-3-methoxyacetophenone or a related anthranilamide could be effectively cyclized under microwave irradiation to afford the target compound.

Table 2: General Conditions for Microwave-Assisted Quinazolinone Synthesis

| Starting Materials | Reaction Type | Catalyst/Mediator | Solvent | Power (W) / Temp (°C) | Time (min) |

| Anthranilic Acid, Formamide | Niementowski Reaction | - | - | 60 W / 150°C | - |

| Substituted 2-halobenzoic acid, Amidines | Iron-catalyzed cyclization | Fe2(acac)3 or FeCl3 | Water or DMF | - / specified temp | 30 |

This table represents general conditions reported for the synthesis of quinazolinone derivatives under microwave irradiation. nih.govsci-hub.cat

One-Pot and Sequential Addition Methods

One-pot multicomponent reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several one-pot procedures have been developed for the synthesis of quinazoline and quinazolinone derivatives. aurigeneservices.comrsc.org These methods often involve the in-situ formation of key intermediates that subsequently undergo cyclization.

For instance, a copper-catalyzed three-component reaction of 2-aminobenzophenones, solvents acting as a one-carbon source, and an amine has been developed for the construction of quinazoline derivatives. rsc.org Another approach involves the reaction of isatoic anhydride with amines and an electrophilic cyanating agent in a one-pot process to yield 2-amino-3-substituted quinazolinones. aurigeneservices.com

While these methods have been applied to a variety of substituted quinazolines, their direct application to the synthesis of this compound would depend on the availability and reactivity of the corresponding 2-amino-3-methoxy-substituted precursors. The development of a specific one-pot synthesis for this compound remains an area for further exploration.

Derivatization Strategies for this compound Scaffold

The this compound scaffold possesses several sites amenable to further chemical modification, allowing for the generation of a diverse library of analogues. The primary positions for derivatization are the C-2 and N-3 atoms of the quinazoline ring.

Modifications at the C-2 Position of the Quinazoline Ring

The C-2 position of the quinazoline ring is susceptible to nucleophilic substitution, particularly when activated by a suitable leaving group. For example, a chloro group at the C-2 position can be readily displaced by various nucleophiles. A general route to 2-substituted quinazolines involves the reaction of 1-(2-aminophenyl)ethanone with chloroacetonitrile in the presence of HCl gas to yield a 2-chloromethyl-4-methylquinazoline derivative. This intermediate can then be reacted with various amines to introduce diversity at the C-2 position. researchgate.net

Furthermore, direct C-H functionalization of the quinazoline scaffold is a powerful tool for introducing substituents. For instance, the C-2 position of quinoline (B57606) N-oxides can be selectively arylated or alkenylated using palladium catalysis. nih.gov While this method applies to the N-oxide derivative, it highlights the potential for direct functionalization of the quinazoline core.

Substitutions and Functionalizations at the C-3 Position

The N-3 position of the quinazoline ring can be functionalized, particularly in the context of quinazolin-4(3H)-ones. The nitrogen atom can be alkylated or arylated using standard procedures.

More advanced strategies involve the functionalization of quinazoline 3-oxides. The methyl group at the C-4 position of a quinazoline-3-oxide scaffold is known to be acidic and can promote reactions such as acetoxylation. For example, 4-methyl-7-methoxy-2-phenyl substituted quinazoline 3-oxide has been shown to react with acetic anhydride to afford the corresponding ester derivative in high yield. nih.govmdpi.com This reactivity highlights a potential pathway for the functionalization of the methyl group at the C-4 position, which is structurally related to the target compound.

Furthermore, copper-catalyzed cross-dehydrogenative coupling reactions between quinazoline 3-oxides and various partners, such as indoles, can lead to the formation of new C-C bonds at the C-4 position. nih.gov Although this modifies the C-4 position rather than the N-3, it demonstrates the utility of the quinazoline 3-oxide intermediate for scaffold derivatization.

Alterations and Variations at the C-7 Position

The C-7 position of the this compound scaffold is a prime site for chemical modification to generate diverse analogues with potentially enhanced biological activities. A common strategy involves the introduction of various substituents, such as aminoalkylether groups, to explore their impact on the molecule's properties.

In one synthetic approach, the starting material, methyl 4-hydroxy-3-methoxy-2-nitrobenzoate, undergoes a reaction with 1-bromo-3-chloropropane in the presence of potassium carbonate to yield methyl 4-(3-chloropropoxy)-3-methoxy-2-nitrobenzoate. This intermediate is then subjected to further transformations to construct the quinazoline ring and introduce desired functionalities at the C-7 position. This method allows for the synthesis of a series of 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives. nih.govresearchgate.netsemanticscholar.org For instance, novel 4,7-disubstituted 8-methoxyquinazoline-based derivatives have been synthesized and evaluated for their cytotoxic potential. nih.govresearchgate.net

The reactivity of the benzene ring portion of the quinazoline system is more susceptible to electrophilic substitution compared to the pyrimidine ring. The general order of reactivity for electrophilic substitution on the benzene ring is 8 > 6 > 5 > 7. wikipedia.org This inherent reactivity profile influences the strategies employed for C-7 functionalization, often requiring specific directing groups or reaction conditions to achieve the desired regioselectivity.

Demethylation and Ether Cleavage Reactions to Form 8-Hydroxy Analogues

The conversion of the 8-methoxy group to an 8-hydroxy functionality is a key transformation in the synthesis of certain quinazoline analogues. This demethylation or ether cleavage reaction unlocks a new set of derivatives with different hydrogen bonding capabilities and potential biological targets.

The resulting 8-hydroxyquinazolines can serve as versatile intermediates for further functionalization. The hydroxyl group can be alkylated, acylated, or used as a directing group for subsequent reactions, further expanding the chemical diversity of the quinazoline library.

N-Methylation Reactions of the Quinazoline Nitrogen Atoms

Methylation of the nitrogen atoms within the quinazoline ring system can significantly impact the molecule's electronic properties, basicity, and biological activity. The quinazoline scaffold contains two nitrogen atoms, N-1 and N-3, which can potentially undergo methylation.

The specific conditions for N-methylation of this compound would likely involve the use of a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base. The regioselectivity of the methylation (N-1 vs. N-3) can be influenced by the steric and electronic environment around the nitrogen atoms, as well as the reaction conditions. For example, in the synthesis of the drug Vandetanib, which features a quinazoline core, N-methylation is a key step.

Advanced Synthetic Techniques for Quinazoline Scaffolds Relevant to this compound

Modern organic synthesis has seen the advent of powerful techniques that have revolutionized the construction of complex heterocyclic systems like quinazolines. These methods offer advantages in terms of efficiency, selectivity, and atom economy.

Transition Metal-Mediated Coupling Reactions

Transition metal catalysis has become an indispensable tool for the synthesis of quinazolines and their derivatives. mdpi.comnih.govfrontiersin.org These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for building the quinazoline core and introducing various substituents.

Palladium-catalyzed reactions are particularly prominent in this area. nih.govproquest.comresearchgate.netmit.eduresearchgate.net For instance, Suzuki cross-coupling reactions, which form C-C bonds, have been utilized to synthesize novel quinazolinylphenyl-1,3,4-thiadiazole conjugates. proquest.com This typically involves the reaction of a bromo-substituted quinazoline with a boronic acid or its ester in the presence of a palladium catalyst and a base. proquest.com Palladium catalysts are also used in one-pot syntheses of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols. nih.gov

Other transition metals like copper, manganese, cobalt, and rhodium have also been employed in quinazoline synthesis. mdpi.comnih.gov Copper-catalyzed reactions, for example, have been used for the synthesis of quinazolines from ortho-unfunctionalized anilines and various one-carbon synthons. frontiersin.org Manganese and cobalt catalysts have been utilized in C-H activation pathways for quinazoline synthesis. nih.gov

Selective C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of heterocyclic compounds, including quinazolines. chim.itrsc.org This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

Transition metal catalysts, particularly those based on rhodium, cobalt, and palladium, have been instrumental in developing selective C-H functionalization methods for quinoline and quinazoline scaffolds. acs.orgacs.orgnih.govresearchgate.netresearchgate.net For example, Rh(III)-catalyzed C-H activation of benzimidates and their subsequent reaction with dioxazolones provides an efficient route to quinazolines. acs.org Similarly, Co(III)-catalysis has been used for the synthesis of quinazolines via C-H activation of N-sulfinylimines and benzimidates. acs.org

The regioselectivity of C-H functionalization is often controlled by the use of directing groups. nih.gov For instance, in the functionalization of quinolines, the nitrogen atom of the ring or a substituent can direct the metal catalyst to a specific C-H bond. nih.govresearchgate.net While much of the research has focused on quinolines, the principles are applicable to the quinazoline system, offering a promising avenue for the direct and selective modification of the this compound core.

Applications of Flow Chemistry in Quinazoline Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of pharmaceuticals and other fine chemicals. researchgate.netresearchgate.netnih.govafricacommons.netscielo.br These benefits include improved safety, better heat and mass transfer, enhanced reaction control, and the potential for scalability.

The application of flow chemistry to the synthesis of heterocyclic compounds, including quinolines and quinazolines, is a growing area of research. researchgate.netresearchgate.netnih.gov Continuous flow reactors can be used to perform hazardous reactions more safely and can be coupled with real-time monitoring to optimize reaction conditions. researchgate.netnih.gov For example, flow chemistry has been successfully applied to the synthesis of quinoline derivatives through reactions like the Doebner-Miller and Skraup reactions. researchgate.net

While specific examples of the flow synthesis of this compound were not found in the search results, the general principles and advantages of flow chemistry are highly relevant. Multi-step syntheses of complex molecules can be streamlined by telescoping individual steps in a continuous flow process. africacommons.netscielo.br This approach could be particularly beneficial for the multi-step synthesis of functionalized this compound analogues, potentially leading to more efficient and scalable manufacturing processes.

Photochemical Approaches to Quinazoline Derivatives

Photochemical reactions, which utilize light to initiate chemical transformations, offer unique pathways for the synthesis of complex organic molecules, including quinazoline derivatives. These methods can provide advantages over traditional thermal reactions, such as milder reaction conditions and novel reactivity patterns. Various photochemical strategies have been developed for the construction of the quinazoline core and its fused analogues, including visible light-assisted oxidative annulation, UV light-induced cyclizations, and photoinitiated rearrangements.

One notable approach involves the use of visible light in a metal-free, photo-redox catalyzed oxidative C(sp²)–C(sp³) bond formation. This method facilitates the cyclization of arylamidines to form quinazoline derivatives. The reaction is characterized by its tolerance of a broad spectrum of functional groups and requires only a low loading of the organocatalyst (1 mol%) frontiersin.orgorganic-chemistry.orgnih.gov.

UV irradiation is another powerful tool for the synthesis of quinazoline-containing systems. For instance, the photochemical preparation of benzo organic-chemistry.orgrsc.orgimidazo[2,1-b]quinazoline has been achieved by irradiating 3,4-dihydronaphthalen-1(2H)-one and 1H-benzo[d]imidazol-2-amine with UV light (>360 nm). This reaction proceeds in a shorter duration (2 hours) and results in a high yield of 96% nih.gov.

Photoinitiated reactions of ortho-substituted aryl azides have also been employed to construct fused quinazoline systems. This method leads to the formation of 6-substituted 12-oxo-6,12-dihydroazepino[2,1-b]quinazolines through the generation of a cyclic ketenimine intermediate upon photolysis of the aryl azide, followed by intramolecular condensation researchgate.net.

Furthermore, a photochemically induced Fries rearrangement of anilides can produce ortho-aminoacylbenzene derivatives. These intermediates can then be acylated and subsequently cyclized to yield 2,4-disubstituted quinazolines with the assistance of microwave irradiation organic-chemistry.org.

A distinct photochemical strategy is the 6π-electrocyclization of pyrimidines that contain an allomaltol fragment. For hydroxy-substituted derivatives, the primary phototransformation is a 6π-electrocyclization of the 1,3,5-hexatriene system, which, after a frontiersin.orgnih.gov-H sigmatropic shift, leads to dihydrobenzo[h]pyrano[2,3-f]quinazolines nih.govresearchgate.net. In the case of methylated analogues, the photoreaction can yield a mixture of the dihydro derivatives and the fully aromatized polyaromatic products nih.gov.

The following table summarizes various photochemical approaches to quinazoline derivatives, detailing the starting materials, light source, and the resulting products.

| Starting Materials | Light Source | Product | Reference |

| Amidine derivatives | Visible Light | Quinazolines | frontiersin.orgnih.gov |

| 3,4-dihydronaphthalen-1(2H)-one and 1H-benzo[d]imidazol-2-amine | UV light (>360 nm) | Benzo organic-chemistry.orgrsc.orgimidazo[2,1-b]quinazoline | nih.gov |

| Ortho-substituted aryl azides and sodium 2-aminobenzoate | UV light | 6-substituted 12-oxo-6,12-dihydroazepino[2,1-b]quinazolines | researchgate.net |

| Anilides | UV light | 2,4-disubstituted quinazolines (via Fries rearrangement) | organic-chemistry.org |

| Pyrimidines with an allomaltol fragment | UV light | Dihydrobenzo[h]pyrano[2,3-f]quinazolines and Benzo[h]pyrano[2,3-f]quinazolines | nih.govresearchgate.net |

Biological Activity and Mechanistic Investigations of 8 Methoxy 4 Methylquinazoline Derivatives

Enzyme Inhibition Studies

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Research into the quinazolinone scaffold, a close structural relative of quinazoline (B50416), has provided insights into PARP inhibition. A study on a series of 2-alkyl- and 2-aryl-substituted 8-methoxyquinazolin-4(3H)-ones revealed their activity against the DNA repair enzyme Poly(ADP-ribose) Polymerase (PARP).

In this series, the inhibitory activity of compounds with an 8-methoxy group was compared to those with 8-hydroxy and 8-methyl substituents. The findings indicated that, in general, the presence of an 8-hydroxy or 8-methyl group enhanced PARP inhibitory activity compared to the 8-methoxy group. For instance, 8-hydroxy-2-methylquinazolinone (NU1025) demonstrated an IC50 value of 0.40 µM. While specific IC50 values for the 8-methoxy derivatives were part of a broader series comparison, the research established that substitution at the 8-position of the quinazolinone ring is a critical determinant of PARP inhibitory potency. Further structure-activity relationship (SAR) studies showed that N3-methylation of the quinazolinone ring resulted in a near-complete loss of activity, with IC50 values greater than 100 µM, highlighting the importance of the lactam NH group for potent inhibition.

Table 1: PARP Inhibitory Activity of Related Quinazolinone Derivatives

| Compound | Structure | PARP IC50 (µM) |

|---|---|---|

| 8-hydroxy-2-methylquinazolinone (NU1025) | Quinazolinone with 8-OH and 2-CH3 | 0.40 |

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The 4-anilinoquinazoline (B1210976) framework is a well-established pharmacophore for EGFR tyrosine kinase inhibitors (TKIs). nih.govnih.gov Modifications at various positions on the quinazoline ring significantly influence the inhibitory activity.

A study focused on a series of 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3)-one compounds identified potent EGFR inhibitors. nih.gov One derivative, in particular, exhibited an EGFR inhibitory IC50 value of 106 nM. nih.gov This study underscores the potential of the 8-methoxyquinazoline (B3282709) scaffold in the design of effective EGFR inhibitors. The broader class of quinazoline derivatives has been extensively reviewed, confirming the core's importance in creating high-affinity inhibitors that target the ATP-binding site of the EGFR kinase domain. nih.gov

Table 2: EGFR Inhibitory Activity of a Representative 8-Methoxyquinazoline Derivative

| Compound | Core Structure | EGFR IC50 (nM) |

|---|

DNA Topoisomerase Inhibition (Gyrase and Topoisomerase IV)

DNA topoisomerases are crucial enzymes that manage the topological states of DNA. While various heterocyclic compounds are known to inhibit these enzymes, research specifically detailing the DNA topoisomerase inhibitory activity of 8-methoxy-4-methylquinazoline derivatives is limited.

However, studies on related quinazoline scaffolds have shown activity in this area. For example, a new class of tetrahydroquinazoline (B156257) derivatives has been investigated as inhibitors of human topoisomerase IIα (topoIIα). These compounds function by blocking the enzyme's activity without stabilizing the covalent enzyme-DNA cleavage complex, which is a mechanism that differs from many clinically used topoisomerase poisons. While these findings are promising for the broader quinazoline family, direct evidence linking the this compound scaffold to topoisomerase inhibition is not yet established in the reviewed literature.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer. The 4-methyl quinazoline scaffold has been identified as a promising starting point for the development of PI3K inhibitors.

In a significant study, a series of novel PI3K and Histone Deacetylase (HDAC) dual inhibitors were developed. This was achieved by introducing a hydroxamic acid moiety, which acts as a zinc-binding group, to a quinazoline-based PI3K pharmacophore via a suitable linker. This research successfully merged the structural features required for inhibiting both enzyme classes into a single molecule. The development of these dual-action agents demonstrates the versatility of the 4-methyl quinazoline core in designing multi-targeted anticancer therapeutics. Other research has focused on 2-amino-4-methylquinazoline derivatives, which have also been shown to be highly potent class I PI3K inhibitors.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are key enzymes in the epigenetic regulation of gene expression, making them attractive targets for cancer therapy. The quinazoline scaffold has been effectively utilized as a "cap" group in the design of novel HDAC inhibitors.

Research has led to the development of 4-methyl quinazoline derivatives that act as dual inhibitors of both PI3K and HDAC. In these molecules, the quinazoline portion serves as the cap group that interacts with the surface of the enzyme's active site, while an attached hydroxamic acid moiety functions as the zinc-binding group that chelates the zinc ion in the catalytic site of HDACs. Further studies have focused on creating selective HDAC6 inhibitors using the quinazolin-4(3H)-one scaffold, demonstrating the adaptability of this core structure for achieving isoform selectivity. One such study reported a potent and selective HDAC6 inhibitor with an IC50 of 17 nM, which also showed significant selectivity over other HDAC isoforms.

Table 3: HDAC Inhibitory Activity of a Selective Quinazolin-based Derivative

| Compound | Target | HDAC6 IC50 (nM) | Selectivity vs HDAC1 | Selectivity vs HDAC8 |

|---|

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleotides and is a well-established target for antimicrobial and anticancer drugs. The quinazoline structural motif is found in several classes of DHFR inhibitors.

Studies on 4(3H)-quinazolinone analogs, which are structurally similar to the this compound core, have been conducted to evaluate their potential as DHFR inhibitors. These compounds were designed to mimic the structure of methotrexate, a potent DHFR inhibitor. The research identified several active DHFR inhibitors among the synthesized quinazolinone analogs, with the most potent compounds exhibiting IC50 values in the sub-micromolar range (e.g., 0.4 µM). These findings suggest that the quinazoline/quinazolinone scaffold is a viable framework for the development of novel DHFR inhibitors, although specific investigations into this compound derivatives for this target are not extensively documented.

Table 4: DHFR Inhibitory Activity of Potent 4(3H)-Quinazolinone Analogs

| Compound ID | Core Structure | DHFR IC50 (µM) |

|---|---|---|

| Compound 30 | 4(3H)-Quinazolinone | 0.4 |

| Compound 31 | 4(3H)-Quinazolinone | 0.4 |

Receptor Ligand Binding and Modulation Assays

Adenosine (B11128) receptors, particularly the A₂A subtype, are implicated in various physiological processes and are considered therapeutic targets for neurodegenerative diseases and cancer. The quinazoline scaffold has been explored for its potential to act as adenosine receptor antagonists.

One study identified a closely related compound, 4-methyl-7-methoxyquinazolyl-2-(2′-amino-4′-imidazolinone), as a potent antagonist of the A₂B adenosine receptor, with a binding affinity (Kᵢ) of 112 nM. While this is not the 8-methoxy derivative, the structural similarity suggests that substitutions at the methoxy (B1213986) position can influence receptor binding and selectivity. Generally, quinazoline derivatives have been found to be non-selective adenosine receptor ligands with Kᵢ values in the micromolar range. The nitrogen atoms at positions 1 and 3 of the quinazoline ring are thought to be important for interaction with the adenosine receptors.

The following table summarizes the binding affinities of some quinazoline derivatives at adenosine receptors.

| Compound | Receptor Subtype | Binding Affinity (Kᵢ) |

| 4-methyl-7-methoxyquinazolyl-2-(2′-amino-4′-imidazolinone) | A₂B | 112 nM |

| Various quinazoline derivatives | Adenosine Receptors | Micromolar range |

It is important to note that specific data for this compound as an adenosine receptor antagonist is not currently available. However, the existing research on related analogues provides a strong rationale for investigating this specific compound's activity at adenosine receptor subtypes.

Opioid receptors are key targets for pain management and are also involved in other physiological functions. While various heterocyclic compounds have been investigated for their interaction with opioid receptors, there is a notable lack of specific research on this compound and its derivatives in this context.

Receptor tyrosine kinases (RTKs) are a large family of cell surface receptors that play critical roles in cellular signaling pathways controlling growth, differentiation, and metabolism. Dysregulation of RTK activity is a hallmark of many cancers, making them important therapeutic targets. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for the inhibition of several RTKs, most notably the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).

Numerous approved cancer drugs, such as gefitinib (B1684475) and erlotinib, are based on the 4-anilinoquinazoline structure. The quinazoline core acts as a scaffold that mimics the adenine (B156593) portion of ATP, allowing these inhibitors to bind to the ATP-binding pocket of the kinase domain and block its catalytic activity. The substituent at the 4-position (an aniline (B41778) group) and modifications at the 6- and 7-positions of the quinazoline ring are crucial for potency and selectivity.

While specific inhibitory data for this compound against a wide range of RTKs is not available, the presence of the quinazoline core suggests a potential for such activity. The 8-methoxy and 4-methyl substitutions would influence the electronic and steric properties of the molecule, which in turn would affect its binding to the kinase domain. Further screening of this compound against a panel of RTKs would be necessary to determine its specific inhibition profile.

Antimicrobial Activity Evaluation

The emergence of antibiotic-resistant bacteria has created an urgent need for the development of new antimicrobial agents. Quinazoline and its derivatives have been investigated for their antibacterial properties. While direct studies on this compound are limited, research on the structurally similar 8-methoxy-4-methyl-quinoline derivatives provides some insight into their potential antibacterial activity.

In a study on 8-methoxy-4-methyl-quinoline derivatives, several compounds exhibited potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

The following table presents the MIC values for some 8-methoxy-4-methyl-quinoline derivatives against various bacterial strains. It is important to reiterate that these are quinoline (B57606), not quinazoline, derivatives, and this data is presented due to the structural similarity and lack of specific data for the requested compound.

| Bacterial Strain | Compound 1 (MIC in µg/mL) | Compound 2 (MIC in µg/mL) | Compound 3 (MIC in µg/mL) |

| Staphylococcus aureus | 3.125 | 1.562 | 3.125 |

| Bacillus subtilis | 6.25 | 3.125 | 6.25 |

| Escherichia coli | 6.25 | 3.125 | 12.5 |

| Klebsiella pneumoniae | 12.5 | 6.25 | 6.25 |

These findings suggest that the 8-methoxy-4-methyl substitution pattern on a heterocyclic core can be favorable for antibacterial activity. However, further studies are required to specifically evaluate the antibacterial efficacy and spectrum of activity of this compound and its derivatives.

Antifungal Efficacy

The quinazoline scaffold is a recurring motif in compounds exhibiting a wide range of biological activities, including antimicrobial properties. Research into quinazolinone derivatives has revealed their potential as antifungal agents, active against both human and plant pathogens. While specific studies focusing exclusively on this compound are limited in the context of antifungal activity, the broader class of quinazolinone and quinazoline derivatives has shown promising results.

Investigations into various substituted quinazolinones have demonstrated their efficacy against several fungal species. For instance, certain novel quinazolinone derivatives have been synthesized and tested against a panel of plant pathogenic fungi, showing significant inhibitory effects. researchgate.netmdpi.comresearchgate.net One study found that newly synthesized pyrazol-quinazolinone compounds exhibited noteworthy antifungal activity against seven different phytopathogenic fungi at concentrations of 150 and 300 mg/L. researchgate.netmdpi.com Specifically, compound 2c in the study showed a 62.42% inhibition rate against Fusarium oxysporum f. sp. Niveum at a 300 mg/L concentration, marking it as a potential lead compound for managing watermelon Fusarium wilt. researchgate.netmdpi.com

Furthermore, other research has highlighted that substitutions on the quinazolinone ring system are crucial for activity. A study evaluating new quinazolinone derivatives against human fungal pathogens found that nearly all screened compounds showed good activity against Candida albicans and Aspergillus niger. nih.gov This suggests that the quinazolinone core is a viable pharmacophore for developing agents with fungistatic, rather than fungicidal, activity. nih.gov A general review of quinazoline derivatives also pointed out that the presence of chloro or methoxy groups often correlates with good antimicrobial activity, reinforcing the potential of methoxy-substituted quinazolines as antifungal candidates. nih.gov The fungicidal activity of some derivatives was evaluated through a mycelial growth rate assay against phytopathogenic fungi like Gibberella zeae, Helminthosporium maydis, and Rhizoctonia solani. acs.org These findings collectively underscore the potential of the quinazoline framework, including methoxy-substituted variants, as a source for novel antifungal agents.

In Vitro Cellular Studies

Derivatives of the 8-methoxyquinazoline scaffold have been the subject of significant investigation for their potential as anticancer agents. A notable study focused on the design and synthesis of a series of 4,7-disubstituted 8-methoxyquinazoline derivatives, which were evaluated for their cytotoxic effects on cancer cells with a constitutively activated β-catenin/TCF4 signaling pathway. acs.org The antiproliferative activity was assessed using the sulforhodamine B (SRB) assay against human colorectal carcinoma (HCT116) and human hepatocellular carcinoma (HepG2) cell lines. acs.org

The results demonstrated that these compounds possess potent cytotoxic capabilities, with IC₅₀ values (the concentration required to inhibit 50% of cell growth) in the micromolar range. acs.org Several of the synthesized derivatives exhibited potencies comparable to, or even superior to, the standard anticancer drug imatinib (B729) mesylate. researchgate.netacs.org For example, compound 18B from this series emerged as a particularly potent agent against both HCT116 and HepG2 cell lines. acs.org The cytotoxic potencies (IC₅₀) for the series ranged from 5.64 ± 0.68 to 23.18 ± 0.45 μM. acs.org This highlights the potential of the 8-methoxyquinazoline core as a promising scaffold for developing novel cytotoxic agents targeting cancers such as colon, hepatocellular, and gallbladder cancer. researchgate.netacs.org

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 17B | HCT116 | 6.12 ± 0.54 | acs.org |

| 17B | HepG2 | 7.84 ± 0.38 | acs.org |

| 18B | HCT116 | 5.64 ± 0.68 | acs.org |

| 18B | HepG2 | 6.34 ± 0.26 | acs.org |

| Imatinib (Standard) | HCT116 | 7.14 ± 0.12 | acs.org |

| Imatinib (Standard) | HepG2 | 8.18 ± 0.14 | acs.org |

The antiproliferative effects of 8-methoxyquinazoline derivatives are closely linked to their ability to induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle. Detailed mechanistic studies on potent derivatives, such as compound 18B , have elucidated these pathways. acs.org

Morphological changes consistent with apoptosis were observed in HCT116 and HepG2 cells following treatment with compound 18B . researchgate.netacs.org Further confirmation was obtained through staining with Hoechst 33342, which revealed chromatin condensation, and Annexin V/PI staining, which indicated the translocation of phosphatidylserine (B164497) to the outer cell membrane—a hallmark of early apoptosis. acs.org This demonstrates that the cytotoxic activity of these compounds is mediated, at least in part, by the activation of the apoptotic cascade.

In addition to apoptosis, cell cycle arrest is another key mechanism through which quinazoline derivatives exert their anticancer effects. Studies on related 4-anilinoquinazoline derivatives have shown that they can induce cell cycle arrest in the G0/G1 phase in a time- and dose-dependent manner. While this particular study did not focus on this compound, it highlights a common mechanism for this class of compounds. The disruption of the cell cycle prevents cancer cells from progressing to the synthesis (S) phase, thereby halting their proliferation. The collective evidence indicates that 8-methoxyquinazoline derivatives inhibit cancer cell growth through a dual mechanism involving the induction of apoptosis and the promotion of cell cycle arrest, making them attractive candidates for further development as anticancer therapeutics.

Structure Activity Relationship Sar and Structural Optimization of 8 Methoxy 4 Methylquinazoline Derivatives

Positional Effects on Biological Activity

The biological activity of quinazoline (B50416) derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. Research has focused on key positions, including C-8, C-2, C-3, and C-7, to modulate the pharmacological profile of these compounds.

Influence of the C-8 Substituent (Methoxy vs. Hydroxy vs. Methyl)

The substituent at the C-8 position plays a crucial role in determining the inhibitory activity of quinazoline derivatives against specific enzymes. Comparative studies have shown that subtle changes at this position, such as switching between methoxy (B1213986), hydroxy, and methyl groups, can lead to significant differences in potency.

In the context of poly(ADP-ribose) polymerase (PARP) inhibition, a series of 2-alkyl- and 2-aryl-substituted 8-hydroxy-, 8-methoxy-, and 8-methylquinazolin-4(3H)-ones were evaluated. The findings indicated that, in general, an 8-hydroxy or 8-methyl group enhanced inhibitory activity compared to an 8-methoxy group. acs.org For instance, 8-methylquinazolinone derivatives were identified as some of the most potent PARP inhibitors reported. acs.org Conversely, for quinolone-like inhibitors of bacterial gyrase, the presence of a C-8-methoxy group was found to improve activity against resistant mutants, while altering the 8-methoxy group to a methyl group reduced this activity. nih.gov The significance of a free hydroxyl group at C-8 has also been noted in other contexts, such as for HIV integrase inhibitors, where its replacement led to a loss of activity. mdpi.com

| Compound Base | C-8 Substituent | Target | Observed Activity Trend | Source |

|---|---|---|---|---|

| Quinazolin-4(3H)-one | Hydroxy (-OH) | PARP | Enhanced activity compared to methoxy | acs.org |

| Quinazolin-4(3H)-one | Methyl (-CH3) | PARP | Enhanced activity compared to methoxy; highly potent | acs.org |

| Quinazolin-4(3H)-one | Methoxy (-OCH3) | PARP | Less active than hydroxy or methyl derivatives | acs.org |

| Quinazoline-2,4-dione | Methoxy (-OCH3) | Bacterial Gyrase (mutant) | Improves activity against resistant strains | nih.gov |

| Quinazoline-2,4-dione | Methyl (-CH3) | Bacterial Gyrase (mutant) | Lowered activity against resistant strains | nih.gov |

Impact of Substituents at the C-2 Position

The C-2 position of the quinazoline ring is a key site for modification to influence biological activity. For PARP inhibitors, 2-phenylquinazolinones were found to be slightly less potent than their 2-methyl counterparts. acs.org However, the introduction of either electron-donating or electron-withdrawing substituents onto this 2-aryl ring consistently increased potency. acs.org In the development of BET family inhibitors, incorporating a (2-hydroxyl-2-methylpropyl)pyrazole moiety at the C-2 position led to analogs with marked improvements in their pharmacokinetic profiles. osti.gov For quinazoline antifolates targeting thymidylate synthase, a C-2 methoxy substituent resulted in enhanced potency and a significant (110-fold) increase in aqueous solubility compared to the C-2 amine version. lookchem.com Conversely, for some 4-styrylquinazolines, the presence of an aryl substituent at the C-2 position was found to be detrimental to antitumor activity. rsc.org

Role of Substituents at the C-3 Position (e.g., Amino Functionality)

The N-3 position of the quinazoline ring is critical for activity, and modifications here can either enhance or abolish biological effects. A striking example is seen in PARP inhibitors, where N3-methylquinazolinones were found to be virtually devoid of activity, with IC50 values greater than 100 μM. acs.org In contrast, for quinazoline-2,4-diones targeting bacterial gyrase, the addition of a 3-amino group to the core structure significantly increased their activity against fluoroquinolone-resistant mutants. nih.govnih.gov This highlights the context-dependent role of N-3 substitutions. Further studies have shown that for analgesic and anti-inflammatory quinazolinones, an aliphatic group at N-3 provides strong activity, which can be further enhanced by switching to an aryl group, whereas electron-withdrawing groups at this position tend to decrease activity. mdpi.com

| Compound Class | C-3 Substituent | Effect on Activity | Source |

|---|---|---|---|

| 8-Methoxy-2-methylquinazolinone | N3-Methyl | Abolished PARP inhibitory activity | acs.org |

| Quinazoline-2,4-dione | 3-Amino | Increased activity against resistant bacterial mutants | nih.govnih.gov |

| Quinazolinone | Aliphatic group | Strong analgesic activity | mdpi.com |

| Quinazolinone | Aryl group | Enhanced analgesic activity compared to aliphatic | mdpi.com |

| Quinazolinone | Electron-withdrawing group | Decreased analgesic activity | mdpi.com |

Effects of C-7 Ring Structure and Substituent Variations

The C-7 position is a common point of modification for tuning the potency and selectivity of quinazoline derivatives, particularly as kinase inhibitors. For inhibitors of epidermal growth factor receptor (EGFR), bulkier substituents at the C-7 position are generally favorable. nih.gov Specifically, the incorporation of a 4-methyl-piperazine residue at C-7 has been shown to yield the highest inhibitory activity against both EGFR and VEGFR2. nih.govmdpi.com In the pursuit of JNK inhibitors, various heterocyclic substitutions at the C-7 position were explored, with pyrazole (B372694) substitutions demonstrating the lowest IC50 values. nih.gov For antibacterial quinazoline-2,4-diones, the C-7 ring structure was crucial for activity against mutant strains, with a clear hierarchy of effectiveness observed: (S)-3-aminomethyl pyrrolidinyl was more effective than (S)-3-aminopyrrolidinyl, which in turn was better than a diazobicyclo or 2-ethyl piperazinyl moiety. nih.govasm.org However, in some contexts, such as certain 4(3H)-quinazolinone antibacterials, substitutions at the C-7 position led to a general reduction in activity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the structural or property descriptors of compounds with their biological activities. This approach has been widely applied to the design and optimization of quinazoline derivatives.

For instance, 2D-QSAR analyses have been successfully conducted on sets of quinazoline derivatives to develop models with strong predictive capabilities for anticancer activity. acs.orgacs.org These studies often employ techniques like multiple linear regression (MLR) to establish a mathematical relationship between molecular descriptors and biological activity. acs.orgresearchgate.net A study on quinazoline derivatives as lung cancer inhibitors developed a robust QSAR model (R² = 0.745, R²_test = 0.941) that was used to design new molecules with enhanced inhibitory activity. acs.orgacs.org Key descriptors identified in various QSAR studies on quinazolines include the lowest unoccupied molecular orbital (LUMO) energy, dipole moment, and the number of hydrogen bond donors. researchgate.net

3D-QSAR methods, such as CoMFA and CoMSIA, have also been used to explore the relationship between the three-dimensional structure of quinazoline derivatives and their activity, providing contour maps that guide the placement of steric, electrostatic, and other fields to enhance binding. physchemres.org These models are validated internally and externally to ensure their reliability and predictive power, enabling the rational design of novel compounds with improved therapeutic potential. acs.orgijpsonline.com

Design Principles for Enhanced Biological Potency and Selectivity

The optimization of 8-methoxy-4-methylquinazoline derivatives into potent and selective therapeutic agents is guided by several key design principles derived from extensive SAR studies.

Target-Specific Substituent Selection: The choice of substituents is highly dependent on the biological target. For PARP inhibition, 8-hydroxy or 8-methyl groups are preferred over 8-methoxy. acs.org For targeting bacterial gyrase mutants, the 8-methoxy group is beneficial. nih.gov A 3-amino group can be critical for the activity of certain quinazoline-2,4-diones but detrimental in other scaffolds. acs.orgnih.gov

Exploitation of Key Interaction Points: Potency is often enhanced by adding substituents that can form favorable interactions within the target's binding site. For example, adding electron-donating or -withdrawing groups to a 2-phenyl ring can boost PARP inhibitory potency. acs.org For many kinase inhibitors, installing specific heterocyclic rings like 4-methyl-piperazine at the C-7 position significantly improves activity by occupying a key pocket. nih.govmdpi.com

Polypharmacology (Multi-Targeting): A modern design principle involves creating single molecules that can inhibit multiple targets. This has been applied to quinazolines to develop dual inhibitors, such as those targeting both phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), which can offer synergistic anticancer effects. nih.govresearchgate.net

Optimization of Physicochemical and Pharmacokinetic Properties: High potency must be balanced with favorable drug-like properties. Design strategies often focus on improving solubility and pharmacokinetic profiles. For example, a C2-methoxy group was shown to dramatically increase the aqueous solubility of a quinazoline antifolate. lookchem.com Similarly, modifications at the C-2 position have been used to improve the pharmacokinetic properties of BET inhibitors. osti.gov

Integration of Computational and Synthetic Chemistry: The design process is increasingly a synergistic effort between computational modeling and synthetic chemistry. QSAR and structure-based drug design (SBDD) are used to predict promising modifications, which are then synthesized and tested, with the results feeding back to refine the computational models. acs.orgacs.orgresearchgate.net This iterative cycle accelerates the discovery of compounds with enhanced potency and selectivity.

Computational and Theoretical Chemistry Applications to 8 Methoxy 4 Methylquinazoline

Molecular Docking Studies of 8-Methoxy-4-methylquinazoline Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. longdom.org It is widely used to understand and predict the interactions between small molecules, such as this compound derivatives, and their macromolecular targets like enzymes and receptors. frontiersin.orgnih.gov These studies are crucial for structure-based drug design, allowing researchers to screen virtual libraries of compounds and prioritize candidates for synthesis and biological evaluation. nih.govnih.gov

Molecular docking studies have been instrumental in analyzing how quinazoline (B50416) derivatives interact with the active sites of various enzymes. These analyses reveal key binding modes and the specific intermolecular forces that stabilize the ligand-enzyme complex, such as hydrogen bonds, hydrophobic interactions, and π-stacking. frontiersin.orgresearchgate.net

Similarly, in the context of antimicrobial research, docking of quinazolinone derivatives against bacterial enzymes like those from E. Coli has been performed. researchgate.net These studies help in understanding the structural requirements for potent enzyme inhibition. The binding affinity, often expressed as a docking score in kcal/mol, quantifies the stability of the ligand-enzyme complex. researchgate.net

Table 1: Example of Docking Scores and Key Interactions for Quinazoline Derivatives with Enzyme Targets

| Derivative Class | Enzyme Target (PDB ID) | Key Interacting Residues | Binding Affinity (kcal/mol) | Primary Interactions |

|---|---|---|---|---|

| 4-Anilinoquinazolines | EGFR Kinase (1M17) | Met769, Thr766, Cys773, Asp776 | -7.0 to -9.5 | Hydrogen Bonding, Hydrophobic Interactions |

| Quinazolinones | E. Coli protein (6IGF) | Not Specified | -6.8 | Not Specified |

| Quinazolinones | Streptomyces clavuligerus protein (1RXF) | Not Specified | -7.1 | Not Specified |

| 6-Nitro-4-substituted quinazolines | EGFR Kinase (1M17) | Not Specified | Not Specified | Hydrogen Bonding, Hydrophobic Interactions |

Note: The data presented are illustrative examples from studies on related quinazoline derivatives and may not represent this compound itself.

Beyond enzymes, molecular docking is also used to characterize the binding of quinazoline derivatives to various receptors, which are key components in cellular signaling pathways. nih.govfrontiersin.org These interactions are fundamental to the pharmacological effects of many drugs.

A notable example involves the study of substituted 4-aminoquinazolines as ligands for the Toll-like receptor 4 (TLR4)/MD-2 complex, a critical component of the innate immune system. nih.gov Computational studies suggested that these quinazoline compounds bind primarily to the MD-2 protein within the receptor complex. The binding occurs within a large hydrophobic pocket in MD-2, which is the natural binding site for its ligand, lipopolysaccharide (LPS). nih.gov The specific interactions within this pocket determine the agonistic or antagonistic activity of the ligand, thereby modulating the immune response. nih.gov

The binding of a ligand to a receptor can induce conformational changes that are essential for signal transduction. nih.govnih.gov Docking studies, often paired with other computational methods, can help predict these changes and understand how different substitutions on the quinazoline scaffold, such as the 8-methoxy and 4-methyl groups, can fine-tune the interaction profile and the resulting biological activity. mdpi.comresearchgate.net

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor or ligand-enzyme complex over time. chemrxiv.org MD simulations are powerful computational methods that calculate the motion of atoms and molecules, providing insights into the stability of binding, conformational changes, and the role of solvent molecules. researcher.life

For quinazoline derivatives, MD simulations have been used to confirm the stability of the protein-ligand complex predicted by docking. researchgate.netsemanticscholar.org For example, a 10-nanosecond MD simulation was performed on a quinazolinone derivative complexed with a protein from Streptomyces clavuligerus (1RXF), which confirmed the conformational stability of the docked pose. researchgate.net These simulations can reveal subtle changes in the ligand's position within the binding pocket and fluctuations in the protein structure, providing a more realistic understanding of the binding mechanism. frontiersin.org By analyzing the trajectory of the simulation, researchers can calculate binding free energies, which are often more accurate than docking scores in predicting the potency of a compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules like this compound. njtech.edu.cn These methods provide detailed information about electron distribution, molecular orbitals, and chemical reactivity. dergipark.org.tr

DFT calculations can be used to determine the geometry of the molecule with high accuracy and to analyze its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is an important indicator of the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. researchgate.net

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution across the molecule. dergipark.org.tr MEP maps are valuable for understanding and predicting where a molecule is likely to engage in electrostatic interactions with its biological target. For this compound, these maps can highlight the electronegative regions (e.g., around the nitrogen atoms of the quinazoline ring and the oxygen of the methoxy (B1213986) group) that are likely to act as hydrogen bond acceptors. researchgate.net

In Silico Screening and Virtual Library Design for Novel Derivatives

The insights gained from molecular docking, MD simulations, and quantum chemistry can be leveraged for the rational design of novel derivatives of this compound. researchgate.net In silico screening, also known as virtual screening, is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. ijddr.in

Starting with a core scaffold like 6-methylquinazolin-4(3H)-one, a virtual library of synthesizable derivatives can be created by computationally adding various substituents at different positions. researchgate.net These virtual libraries can then be screened against a specific biological target using high-throughput docking. This approach allows for the rapid identification of promising candidates, saving significant time and resources compared to traditional high-throughput screening of physical compounds. ijddr.in The process often involves filtering the compounds based on physicochemical properties and drug-likeness criteria, such as Lipinski's rule of five, to ensure they have favorable pharmacokinetic profiles. researchgate.netijddr.in This integrated computational approach has proven effective in discovering new quinazoline derivatives for various therapeutic targets. nih.govresearchgate.net

Advanced Methodologies for Biological Evaluation Within an Academic Framework

Enzyme Kinetic Assays

Enzyme kinetic assays are crucial for determining if 8-Methoxy-4-methylquinazoline acts as an enzyme inhibitor and for characterizing the precise nature of its interaction with a target enzyme. These studies measure enzyme reaction rates and how they are affected by the presence of the compound.

Determination of Inhibition Constants (IC50, Ki)

The initial step in characterizing an enzyme inhibitor is to determine its potency, which is commonly quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

The IC50 is an operational parameter that represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. wikipedia.org It is determined by performing a dose-response assay where the enzyme, its substrate, and varying concentrations of the inhibitor (this compound) are incubated. The enzyme activity is measured at each inhibitor concentration, and the data are plotted to generate a sigmoidal inhibition curve, from which the IC50 value is interpolated.

Table 1: Hypothetical Inhibition of a Target Enzyme by this compound

| Concentration of this compound (nM) | Enzyme Activity (%) |

|---|---|

| 0.1 | 98.5 |

| 1 | 92.1 |

| 10 | 75.4 |

| 50 | 50.0 |

| 100 | 33.7 |

| 500 | 15.2 |

This interactive table presents illustrative data showing a dose-dependent inhibition of a target enzyme, from which an IC50 value of 50 nM is determined.

While the IC50 value is useful for comparing inhibitor potency under identical conditions, it is dependent on the substrate concentration. youtube.com A more absolute and thermodynamically meaningful measure is the inhibition constant (Ki) , which represents the dissociation constant of the enzyme-inhibitor complex. youtube.com For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: wikipedia.org

Ki = IC50 / (1 + [S]/Km)

Where:

[S] is the concentration of the substrate.

Km (the Michaelis constant) is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).

This equation highlights that the Ki is an intrinsic property of the inhibitor, independent of the substrate concentration used in the assay. youtube.com

Elucidation of Inhibition Type (Competitive, Non-competitive, Uncompetitive, Mixed)

To understand the mechanism by which this compound inhibits an enzyme, it is essential to determine its type of inhibition. This is typically achieved by measuring the initial reaction velocities at various substrate concentrations in the absence and presence of a fixed concentration of the inhibitor. The data are often visualized using a double reciprocal plot, known as a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

Competitive Inhibition : The inhibitor binds only to the active site of the free enzyme, competing with the substrate. On a Lineweaver-Burk plot, this results in an increase in the apparent Km, while Vmax remains unchanged. The lines intersect at the y-axis.

Non-competitive Inhibition : The inhibitor binds to an allosteric site on the enzyme, and it binds equally well to both the free enzyme and the enzyme-substrate complex. wikipedia.org This leads to a decrease in Vmax, but the Km remains the same. The lines intersect on the x-axis.

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex at an allosteric site. medschoolcoach.com This results in a decrease in both Vmax and the apparent Km. The lines on a Lineweaver-Burk plot are parallel.

Mixed Inhibition : The inhibitor can bind to an allosteric site of both the free enzyme and the enzyme-substrate complex, but with different affinities. medschoolcoach.com This affects both Vmax (decreased) and Km (can increase or decrease). The lines on a Lineweaver-Burk plot intersect in the second or third quadrant.

Table 2: Hypothetical Kinetic Data for a Target Enzyme in the Presence of this compound

| Substrate Concentration [S] (µM) | Velocity (No Inhibitor) (µM/s) | Velocity (+ Inhibitor) (µM/s) |

|---|---|---|

| 5 | 0.25 | 0.14 |

| 10 | 0.40 | 0.25 |

| 20 | 0.57 | 0.40 |

| 50 | 0.77 | 0.63 |

This illustrative data table provides reaction velocities at varying substrate concentrations, which can be used to generate a Lineweaver-Burk plot to determine the inhibition type of this compound.

Pre-Steady-State Kinetic Analyses

Techniques such as stopped-flow or rapid quench-flow are used for these measurements. mit.edu In a typical experiment, a high concentration of the enzyme is rapidly mixed with the substrate and inhibitor, and the reaction is monitored over a very short period. The resulting data often show an initial rapid "burst" of product formation, corresponding to the first catalytic cycle, followed by a slower, linear steady-state rate. nih.gov

Analysis of the pre-steady-state phase can provide crucial information:

The rate of the initial burst can reveal the intrinsic rate of the chemical step.

The amplitude of the burst corresponds to the concentration of active enzyme-substrate complex.

It allows for the direct measurement of the association (kon) and dissociation (koff) rate constants for the inhibitor binding to the enzyme.

These analyses are particularly valuable for understanding slow-binding inhibitors or inhibitors that function through a multi-step mechanism. nih.gov

Receptor Binding Assays

Receptor binding assays are used to quantify the interaction of a ligand, such as this compound, with a specific biological receptor. These assays directly measure the binding affinity and can determine the density of receptors in a given tissue or cell preparation.

Saturation Binding for Dissociation Constant (KD) Determination

Saturation binding experiments are performed to determine the affinity of a ligand for a receptor, quantified by the equilibrium dissociation constant (KD), and the total number of receptors in a sample (Bmax). nih.gov The KD is the concentration of ligand at which 50% of the receptors are occupied at equilibrium. umich.edu

The assay involves incubating a constant amount of a receptor preparation (e.g., cell membranes) with increasing concentrations of a radiolabeled ligand. At each concentration, the amount of bound radioactivity is measured. To distinguish specific binding to the target receptor from non-specific binding to other components (like the filter or lipids), parallel incubations are performed in the presence of a high concentration of an unlabeled competing drug.

Specific Binding = Total Binding - Non-specific Binding

The specific binding data are then plotted against the concentration of the radiolabeled ligand. The resulting hyperbolic curve can be analyzed using non-linear regression to determine the KD and Bmax values. umich.edu

Table 3: Hypothetical Saturation Binding Data for a Target Receptor

| Radioligand Concentration (nM) | Total Binding (cpm) | Non-specific Binding (cpm) | Specific Binding (cpm) |

|---|---|---|---|

| 0.2 | 850 | 100 | 750 |

| 0.5 | 1800 | 250 | 1550 |

| 1.0 | 3050 | 500 | 2550 |

| 2.0 | 4600 | 1000 | 3600 |

| 5.0 | 6500 | 2500 | 4000 |

This interactive table shows representative data from a saturation binding experiment. Plotting the specific binding against the radioligand concentration would yield a saturation curve to determine KD and Bmax.

Competitive Binding for Inhibition Constant (Ki) Determination

Competitive binding assays are used to determine the binding affinity (Ki) of an unlabeled test compound, such as this compound. This is achieved by measuring the ability of the test compound to compete with a radiolabeled ligand for binding to the target receptor. wikipedia.org

In this assay, the receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor (this compound). As the concentration of the competitor increases, it displaces the radiolabeled ligand, leading to a decrease in measured radioactivity.

The concentration of the competitor that displaces 50% of the specific binding of the radiolabeled ligand is its IC50. wikipedia.org This IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation for receptor binding:

Ki = IC50 / (1 + [L]/KD)

Where:

[L] is the concentration of the radiolabeled ligand.

KD is the dissociation constant of the radiolabeled ligand for the receptor.

This method provides a direct measure of the affinity of the unlabeled test compound for the receptor.

Table 4: Hypothetical Competitive Displacement of a Radioligand by this compound

| This compound Conc. (nM) | Specific Binding (%) |

|---|---|

| 0.1 | 99.1 |

| 1 | 95.3 |

| 10 | 78.0 |

| 30 | 50.0 |

| 100 | 23.5 |

This illustrative data demonstrates the displacement of a radioligand from its receptor by increasing concentrations of this compound. An IC50 of 30 nM can be determined from this data, which is then used to calculate the Ki.

Radioligand Binding Experiments

Radioligand binding assays are a fundamental technique in pharmacology for quantifying the interaction between a ligand (in this case, a radiolabeled version of this compound or a competing compound) and a biological target, such as a receptor or enzyme. This methodology allows for the determination of key binding parameters, including the affinity of the compound for its target (dissociation constant, Kd) and the density of the target in a given biological sample (Bmax).

In a typical experimental setup to evaluate this compound, a radiolabeled ligand with known affinity for a specific target receptor would be incubated with a preparation of cells or tissues expressing that receptor. The assay would be conducted in the presence of varying concentrations of unlabeled this compound. By measuring the displacement of the radioligand by this compound, the inhibitory constant (Ki) can be determined. This value provides a measure of the compound's binding affinity for the target.

Table 1: Hypothetical Radioligand Binding Data for this compound

| Target Receptor | Radioligand | Ki (nM) of this compound |

|---|---|---|

| Receptor X | [3H]-Ligand A | 50 |

| Receptor Y | [125I]-Ligand B | >10,000 |

| Receptor Z | [3H]-Ligand C | 250 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific radioligand binding data for this compound is not publicly available.

In Vitro Target Engagement Studies

In vitro target engagement studies are crucial for confirming that a compound directly interacts with its intended biological target within a controlled experimental environment. These assays provide evidence of a physical interaction and can offer insights into the mechanism of action.

Cell-free enzyme activity assays are employed to determine the direct effect of a compound on the catalytic activity of a purified enzyme. This is a critical step to understand if this compound acts as an inhibitor or activator of a specific enzyme.

The general principle involves incubating the purified enzyme with its substrate in the presence and absence of this compound. The rate of product formation is measured over time, typically through spectrophotometric, fluorometric, or luminometric methods. A decrease in the rate of product formation in the presence of the compound would indicate an inhibitory effect. From this data, key parameters such as the half-maximal inhibitory concentration (IC50) can be calculated, which represents the concentration of the compound required to inhibit the enzyme's activity by 50%.

Table 2: Illustrative Cell-Free Enzyme Activity Data for this compound

| Target Enzyme | Substrate | IC50 (µM) of this compound |

|---|---|---|

| Kinase A | ATP, Peptide 1 | 5.2 |

| Protease B | Fluorogenic Peptide 2 | >100 |

| Phosphatase C | p-Nitrophenyl Phosphate | 25.8 |

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a more physiologically relevant context, such as within intact cells or cell lysates. The principle of CETSA is based on the ligand-induced thermal stabilization of target proteins. When a compound binds to its protein target, the resulting complex is often more resistant to heat-induced denaturation.

In a typical CETSA experiment involving this compound, intact cells or cell lysates would be treated with the compound. The samples are then heated to various temperatures, and the soluble, non-denatured proteins are subsequently analyzed, often by Western blot or mass spectrometry. An increase in the amount of the target protein remaining in the soluble fraction at higher temperatures in the presence of this compound would indicate direct binding and stabilization, thus confirming target engagement.

Table 3: Representative CETSA Results for this compound

| Target Protein | Cellular Matrix | Thermal Shift (ΔTm in °C) |

|---|---|---|

| Protein Kinase X | Intact Cells | +3.5 |

| Scaffolding Protein Y | Cell Lysate | +0.8 |

| Transporter Protein Z | Intact Cells | No significant shift |

Note: The data presented is hypothetical to illustrate the potential outcomes of a CETSA experiment, as specific CETSA data for this compound is not currently published.

Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing is essential for evaluating the potential of a compound to inhibit the growth of or kill microbial pathogens. These assays are fundamental in the discovery and development of new antimicrobial agents.

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a standard method to quantify the in vitro potency of a potential antibacterial compound. While specific MIC data for this compound is not available, studies on structurally related 8-methoxy-4-methyl-quinoline derivatives provide insights into the potential antibacterial activity of this chemical class.

Table 4: Minimum Inhibitory Concentration (MIC) of Structurally Related 8-Methoxy-4-methyl-quinoline Derivatives against Various Bacterial Strains (µg/mL)

| Compound Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae |

|---|---|---|---|---|

| Derivative A | 3.125 | 6.25 | 6.25 | 12.5 |

| Derivative B | 6.25 | 12.5 | 12.5 | 25 |

| Derivative C | 1.562 | 3.125 | 6.25 | 6.25 |

Data in this table is based on published research on derivatives of 8-methoxy-4-methyl-quinoline, a structurally similar compound, and is intended to be representative of the potential activity of this chemical class.

In the face of growing antimicrobial resistance, there is significant interest in compounds that can overcome these resistance mechanisms. One common mechanism of resistance is the overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and efficacy.

Compounds known as efflux pump inhibitors (EPIs) can block these pumps, thereby restoring the activity of existing antibiotics. Quinazoline (B50416) derivatives have been investigated for their potential as EPIs. nih.govresearchgate.net Studies on various quinazoline compounds have shown that they can inhibit the activity of efflux pumps in Gram-negative bacteria. nih.gov The evaluation of this compound as a potential EPI would involve checkerboard assays, where the MIC of a known antibiotic is determined in the presence of sub-inhibitory concentrations of the quinazoline compound. A significant reduction in the antibiotic's MIC would suggest an efflux pump inhibitory mechanism. Further confirmation can be obtained through real-time efflux assays using fluorescent substrates of the efflux pumps.

Table 5: Hypothetical Efflux Pump Inhibition Activity of this compound

| Bacterial Strain | Efflux Pump | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic + this compound (µg/mL) | Fold Reduction in MIC |

|---|---|---|---|---|---|

| E. coli (AcrAB-TolC overexpressing) | AcrAB-TolC | Ciprofloxacin | 32 | 4 | 8 |

| S. aureus (NorA overexpressing) | NorA | Norfloxacin | 16 | 2 | 8 |

Note: This table presents hypothetical data to illustrate the potential of this compound as an efflux pump inhibitor, based on the known activities of other quinazoline derivatives.

Q & A

Q. How should researchers address variability in synthetic yields across different batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.